7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a partially saturated pyrimidine ring (4,5,6,7-tetrahydro configuration). Key substituents include:
- Difluoromethyl group at position 7, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.
- Methyl group at position 5, contributing to conformational rigidity of the tetrahydropyrimidine ring.
- Carbonitrile at position 3, a strong electron-withdrawing group influencing reactivity and intermolecular interactions (e.g., hydrogen bonding) .
This compound is structurally related to pharmacologically active pyrazolo[1,5-a]pyrimidines, which are explored for applications in hypnotics, anticancer agents, and antimicrobials .
Properties
IUPAC Name |
7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N4/c1-5-2-7(8(10)11)15-9(14-5)6(3-12)4-13-15/h4-5,7-8,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTDOZPYZTUGGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=C(C=N2)C#N)N1)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including cyclocondensation reactions. One common method involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid. This reaction typically yields 7-difluoromethylpyrazolo[1,5-a]pyrimidines.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, synthesis, and properties of the target compound with analogs:
*Estimated based on substituent contributions.
Key Structural and Functional Differences:
Fluorinated Substituents: The difluoromethyl group (-CF2H) offers a balance between lipophilicity and steric bulk compared to -CF3 (trifluoromethyl) and non-fluorinated groups.
Position 3 Functional Groups :
- Carbonitrile (-CN) enhances hydrogen-bond acceptor capacity and rigidity compared to esters (-COOEt) or carboxylic acids (-COOH). This may improve target binding affinity .
- Carboxylic acids (e.g., in ) improve water solubility but may limit blood-brain barrier penetration .
Synthetic Accessibility :
Biological Activity
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
The compound's chemical formula is with a molecular weight of 188.19 g/mol. It features a difluoromethyl group and a carbonitrile functional group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that derivatives of this compound possess significant anticancer properties. For instance, compounds within this class have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. This inhibition can lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
- Psychopharmacological Effects : Some derivatives have also been investigated for their potential use in treating psychiatric disorders due to their interaction with neurotransmitter systems.
Anticancer Activity
A study focused on the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidines highlighted their anticancer potential. The compound was tested against the MDA-MB-231 breast cancer cell line and exhibited notable cytotoxicity. The half-maximal inhibitory concentration (IC50) was determined to be approximately 27.6 μM, comparable to the standard drug paclitaxel (IC50 = 29.3 μM) .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | 27.6 | MDA-MB-231 |
| Paclitaxel | 29.3 | MDA-MB-231 |
This indicates that the compound may serve as a lead for developing new anticancer agents.
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes involved in metabolic pathways. Research has shown that it can act as an inhibitor of certain kinases and phosphatases, which are critical in cancer progression and other diseases .
Psychopharmacological Studies
Some derivatives of pyrazolo[1,5-a]pyrimidine have been evaluated for their effects on neurotransmitter systems. Early findings suggest potential applications in treating anxiety and depression by modulating serotonin and dopamine receptors .
Case Studies
- Breast Cancer Cell Line Study : In vitro studies demonstrated that the compound effectively inhibited the growth of MDA-MB-231 cells through apoptosis induction.
- Neurotransmitter Modulation : A study involving animal models indicated that certain derivatives could reduce anxiety-like behavior in rodents by enhancing serotonergic activity.
Q & A
Q. What are the established synthetic routes for 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile?
Methodological Answer: The compound is synthesized via cyclocondensation of precursors like 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with difluoromethylating agents. Key steps include:
- Reagent Selection : Use of trifluoroacetic acid (TFA) or phosphorus oxychloride (POCl₃) for cyclization .
- Solvent Optimization : Deep eutectic solvents (DES) enhance reaction efficiency and yield (~75–85%) by providing a benign environment .
- Purification : Recrystallization from methanol or ethyl acetate .
Q. What analytical techniques are critical for structural confirmation?
Methodological Answer:
- X-ray Crystallography : Resolves planar geometry and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., δ 8.38 ppm for pyrazole-H in CDCl₃) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 227.05 for C₈H₄Cl₂N₄) validate molecular weight .
Q. What preliminary biological activities are reported for related pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- Anticancer Activity : Derivatives inhibit PI3K enzymes (IC₅₀ ~50–100 nM) via binding to ATP pockets .
- Antimicrobial Screening : In vitro assays against E. coli and S. aureus show MIC values of 8–16 µg/mL .
- Method : Use MTT assays for cytotoxicity and microdilution for antimicrobial activity .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
Q. How to investigate structure-activity relationships (SAR) for substituent effects?
Methodological Answer:
- Substituent Variation : Synthesize analogs with methyl, trifluoromethyl, or cyclopropyl groups at position 5 or 7 .
- Biological Profiling : Compare IC₅₀ values across analogs using kinase inhibition assays .
- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding affinity .
Q. What computational tools are used to predict reactivity and drug-likeness?
Methodological Answer:
- Quantum Chemistry : Gaussian 09 optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps) .
- Molecular Dynamics (MD) : Simulate interactions with PI3Kγ (PDB: 7JVM) to identify key residues (e.g., Lys833) .
- ADMET Prediction : SwissADME evaluates logP (~2.5) and bioavailability scores (>0.55) .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Validation : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding .
- Control Standardization : Include reference inhibitors (e.g., LY294002 for PI3K) to normalize inter-lab variability .
- Meta-Analysis : Apply multivariate regression to correlate substituent electronegativity (e.g., Hammett constants) with activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
